2,6-Dimethylisonicotinonitrile
Overview
Description
2,6-Dimethylisonicotinonitrile is a heterocyclic compound with the molecular formula C8H8N2. It features a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a nitrile group at the 4 position. This compound is known for its versatility as a building block in organic synthesis and has applications in various fields, including medicinal chemistry, environmental science, and industrial research.
Mechanism of Action
Target of Action
A study suggests that it may have some interaction with muscle-type nicotinic receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
It’s suggested that it may interact with its targets in a manner similar to lidocaine’s hydrophobic moiety . This interaction could potentially lead to changes in the receptor’s function, affecting the transmission of signals in the nervous system .
Pharmacokinetics
Its physicochemical properties, such as being a solid compound with a molecular weight of 13216 , may influence its bioavailability and pharmacokinetic profile
Result of Action
Given its potential interaction with nicotinic receptors, it might influence neuronal signaling, potentially leading to changes at the cellular level . More research is needed to fully understand the molecular and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Dimethylisonicotinonitrile involves the reaction of 4-bromo-2,6-dimethylpyridine with zinc cyanide in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 120°C under an inert atmosphere for about 5.5 hours. The resulting product is then purified by flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Reduction: 2,6-Dimethylisonicotinamide.
Oxidation: 2,6-Dimethylisonicotinic acid.
Scientific Research Applications
2,6-Dimethylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,6-Dimethylpyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.
2,6-Dimethylisonicotinic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
2,6-Dimethylisonicotinamide:
Uniqueness: 2,6-Dimethylisonicotinonitrile is unique due to the presence of both methyl groups and a nitrile group on the pyridine ring. This combination imparts distinct reactivity and versatility, making it a valuable compound in organic synthesis and various research applications .
Properties
IUPAC Name |
2,6-dimethylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLTSMCEXEFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494690 | |
Record name | 2,6-Dimethylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39965-81-6 | |
Record name | 2,6-Dimethylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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